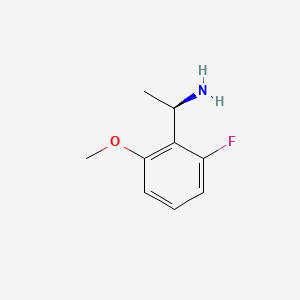
(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-fluoro-6-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-fluoro-6-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-6-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-fluoro-6-methoxybenzaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(2-fluoro-6-methoxyphenyl)ethanamine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-fluoro-6-methoxyphenyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-fluoro-6-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
®-1-(2-fluoro-6-methoxyphenyl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(2-fluoro-6-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or other signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-fluoro-6-methoxyphenyl)methanamine
- ®-cyclopropyl(2-fluoro-6-methoxyphenyl)methanamine hydrochloride
- 2-(2-fluoro-6-methoxyphenyl)ethanamine
Uniqueness
®-1-(2-fluoro-6-methoxyphenyl)ethanamine is unique due to its specific structural features, including the stereochemistry of the ethanamine side chain and the presence of both fluorine and methoxy substituents on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
QGRDJSQLAIQQNL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1F)OC)N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



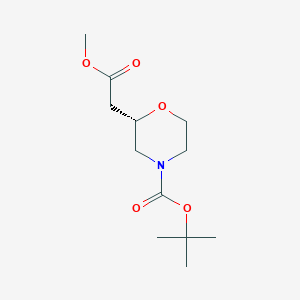
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
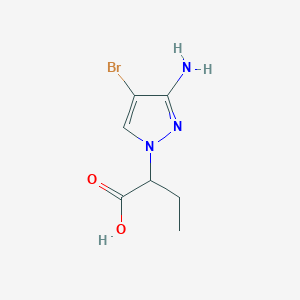

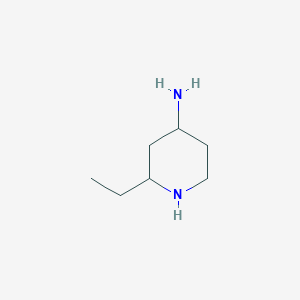
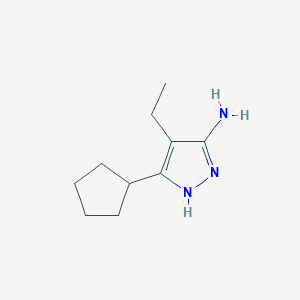
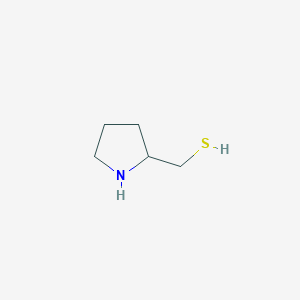
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
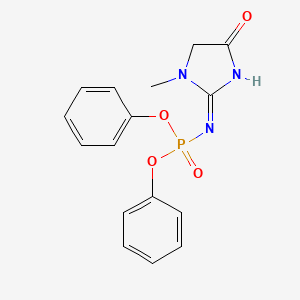

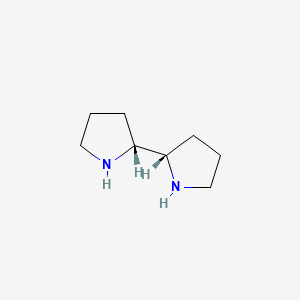
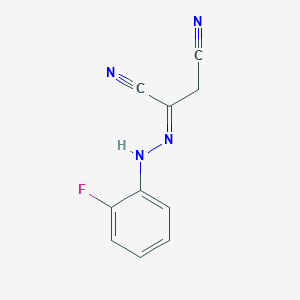
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
